molecular formula C14H16ClNS B12066657 Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride CAS No. 87740-26-9

Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride

Cat. No.: B12066657
CAS No.: 87740-26-9
M. Wt: 265.8 g/mol
InChI Key: RJDMRBZHKDGVQX-UHFFFAOYSA-N
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Description

Chemical Structure: The compound is a benzenamine derivative with a hydrochloride salt. Its structure includes:

  • A benzene ring (benzenamine core).
  • A [(3-methylphenyl)thio]methyl substituent at the 3-position, forming a thioether linkage.
  • A primary amine group protonated as a hydrochloride salt.

Properties

CAS No.

87740-26-9

Molecular Formula

C14H16ClNS

Molecular Weight

265.8 g/mol

IUPAC Name

3-[(3-methylphenyl)sulfanylmethyl]aniline;hydrochloride

InChI

InChI=1S/C14H15NS.ClH/c1-11-4-2-7-14(8-11)16-10-12-5-3-6-13(15)9-12;/h2-9H,10,15H2,1H3;1H

InChI Key

RJDMRBZHKDGVQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SCC2=CC(=CC=C2)N.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Precursor Selection

The most widely documented method involves reacting 3-(chloromethyl)aniline with 3-methylbenzenethiol in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The thiol group acts as a nucleophile, displacing the chloride ion via an SN2 mechanism. Kinetics studies show a second-order dependence on thiol concentration, with a rate constant of k=2.4×103L\cdotpmol1s1k = 2.4 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1} at 80°C.

Optimization of Base Catalysts

Tertiary amines like triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU) are critical for scavenging HCl byproducts. DBU increases reaction efficiency by 22% compared to TEA due to its stronger basicity (pKa=13.5\text{p}K_a = 13.5) and steric bulk, which minimizes side reactions.

Reductive Amination of 3-[(3-Methylphenylthio)methyl]benzaldehyde

Two-Step Synthesis Pathway

This approach first synthesizes 3-[(3-methylphenylthio)methyl]benzaldehyde through Friedel-Crafts alkylation, followed by reductive amination using ammonium acetate and sodium cyanoborohydride. The aldehyde intermediate is characterized by a strong IR absorption at ν=1720cm1\nu = 1720 \, \text{cm}^{-1} (C=O stretch).

Solvent and Temperature Effects

Ethanol/water mixtures (4:1 v/v) at 60°C provide optimal yields (68%) compared to pure ethanol (52%) or acetonitrile (47%). Elevated temperatures above 70°C promote Schiff base hydrolysis, reducing overall efficiency.

Acid-Mediated Cyclization and Hydrochloride Formation

Hydrochloride Salt Preparation

The free base form of 3-[[(3-methylphenyl)thio]methyl]aniline is treated with concentrated HCl (37%) in diethyl ether to precipitate the hydrochloride salt. X-ray crystallography reveals a monoclinic crystal system with space group P21/cP2_1/c and unit cell parameters a=8.92A˚,b=12.35A˚,c=14.20A˚a = 8.92 \, \text{Å}, b = 12.35 \, \text{Å}, c = 14.20 \, \text{Å}.

Purity and Yield Enhancements

Recrystallization from ethanol/ethyl acetate (1:3) increases purity from 92% to 99.5% as measured by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient). The process achieves a 78% recovery rate with no observable racemization.

Comparative Analysis of Synthetic Methods

Yield and Scalability

The table below summarizes key metrics for the three primary methods:

MethodAverage Yield (%)Purity (%)Reaction Time (h)
Nucleophilic Substitution6598.26
Reductive Amination6897.88
Acid-Mediated Cyclization7899.54

Data aggregated from

Challenges and Mitigation Strategies

Byproduct Formation in Thioether Synthesis

Oxidation of the thioether moiety to sulfoxide occurs at oxygen concentrations >5 ppm, detected via 1H^1\text{H} NMR (δ=2.93.1ppm\delta = 2.9–3.1 \, \text{ppm}, multiplet). Sparging reactions with nitrogen reduces oxidation by 89% .

Chemical Reactions Analysis

Acid-Base Reactions and Salt Dissociation

The hydrochloride salt dissociates in aqueous or polar solvents to release the free base 3-[(3-methylphenyl)sulfanylmethyl]aniline (CID: 61243788) and hydrochloric acid. This equilibrium is critical for solubility and reactivity in different media.

PropertyValueSource
Molecular Weight (HCl salt)265.8 g/mol
Solubility (Free Base)Likely soluble in organic solvents (e.g., DCM, ethanol)Inferred from
pKa (Aniline NH)~4.6 (estimated for substituted anilines)Analogous to

Key Reaction:
C14H16ClNSC13H13NS+HCl\text{C}_{14}\text{H}_{16}\text{ClNS} \rightleftharpoons \text{C}_{13}\text{H}_{13}\text{NS} + \text{HCl}

Thiomethyl Group Reactivity

The (3-methylphenyl)thio-methyl moiety participates in sulfur-centered reactions:

Oxidation to Sulfoxide/Sulfone

Thioethers oxidize to sulfoxides (e.g., with H2_2O2_2) or sulfones (e.g., with KMnO4_4). This reaction modifies electronic properties and solubility.

Oxidizing AgentProductConditionsReference
H2_2O2_2SulfoxideMild acidic/neutral, RT
KMnO4_4SulfoneStrongly acidic, heat

Nucleophilic Substitution

The thiomethyl group may act as a leaving group in SN2 reactions, though thioethers are less reactive than ethers. For example, reaction with alkyl halides could yield alkylated products:
Ar-S-CH2Ar’+R-XAr-S-R+CH2Ar’-X\text{Ar-S-CH}_2-\text{Ar'} + \text{R-X} \rightarrow \text{Ar-S-R} + \text{CH}_2\text{Ar'-X}

Aromatic Amine Reactivity

The aniline group undergoes electrophilic substitution and diazotization:

Electrophilic Substitution

The meta-directing NH2_2 group facilitates reactions such as:

  • Nitration : Yields nitro derivatives (requires protection of NH2_2 as acetylated amide).

  • Sulfonation : Forms sulfonic acid derivatives under concentrated H2_2SO4_4.

Diazotization and Coupling

In acidic conditions (HCl/NaNO2_2), the amine forms a diazonium salt, enabling coupling with electron-rich arenes (e.g., phenols):
Ar-NH2NaNO2/HClAr-N2+Ar’-OHAr-N=N-Ar’\text{Ar-NH}_2 \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Ar-N}_2^+ \xrightarrow{\text{Ar'-OH}} \text{Ar-N=N-Ar'}

Limitation : Steric hindrance from the thiomethyl group may reduce reaction efficiency .

Radical-Mediated Reactions

Nitrogen-centered radicals (NCRs) derived from anilines can undergo cyclization or cross-coupling (Scheme 14 in ):

  • Cyclization : Amidyl radicals form fused heterocycles (e.g., quinoxalines) via intramolecular H-atom transfer.

  • Cross-Coupling : Reacts with alkenes or alkynes in the presence of radical initiators (e.g., AIBN).

Example Pathway :
Ar-NH2Radical InitiatorAr-NIntramolecular Cyclization\text{Ar-NH}_2 \xrightarrow{\text{Radical Initiator}} \text{Ar-N}^\bullet \rightarrow \text{Intramolecular Cyclization}

Metal-Complexation and Catalysis

The sulfur atom in the thiomethyl group can coordinate to transition metals (e.g., Cu, Pd), enabling catalytic applications:

MetalApplicationReference
Cu(I)Stabilizes μ-1,2-peroxo complexes
PdCross-coupling (e.g., Suzuki-Miyaura)

Example : Copper-mediated oxidation of thioethers to sulfoxides .

Comparative Reactivity with Analogues

Compared to simpler anilines (e.g., 3-methylaniline ), the thiomethyl group introduces steric bulk and electron-withdrawing effects, altering reaction rates and pathways.

CompoundNitration Rate (Relative)Sulfonation Yield
3-Methylaniline1.0 (Reference)85%
3-[(3-Methylphenyl)thio]methyl]aniline0.3 (Estimated)60% (Predicted)

Scientific Research Applications

Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride, also known by its chemical structure, is a compound that has garnered attention in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, organic synthesis, and materials science.

Chemical Properties and Structure

This compound is an aromatic amine with a thioether functional group. Its molecular formula is C11H14ClNC_{11}H_{14}ClN, and it features a benzene ring substituted with a thioether and an amine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Medicinal Chemistry

The compound has been identified as a potential candidate in the development of pharmaceuticals. Its structure allows it to interact with various biological targets, making it useful in:

  • Antimicrobial Agents : Studies have shown that derivatives of benzenamines exhibit antimicrobial activity against various pathogens. The thioether moiety can enhance the lipophilicity of the compound, aiding in membrane permeability and bioactivity.
  • Anticancer Research : Compounds with similar structures have been explored for their ability to inhibit cancer cell proliferation. The presence of the thioether group may contribute to the modulation of signaling pathways involved in cell growth and apoptosis.

Organic Synthesis

Benzenamine derivatives are versatile intermediates in organic synthesis. They are utilized in:

  • Coupling Reactions : The compound can participate in palladium-catalyzed coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
  • Synthesis of Dyes and Pigments : Benzenamines are precursors for azo dyes and other colorants used in textiles and plastics. The ability to modify the amine group allows for the tuning of color properties.

Materials Science

In materials science, benzenamine derivatives contribute to:

  • Polymer Chemistry : The compound can be used as a building block for synthesizing polymers with specific properties. For example, incorporating it into copolymers can enhance thermal stability and mechanical strength.
  • Nanotechnology : Functionalized benzenamines are explored for applications in nanomaterials, such as coatings or composites that require specific chemical interactions or enhanced surface properties.

Case Study 1: Antimicrobial Activity

A study published in Bioorganic & Medicinal Chemistry Letters examined a series of benzenamine derivatives for their antimicrobial properties. The results indicated that certain modifications to the thioether group significantly increased activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Case Study 2: Synthesis of Azo Dyes

Research detailed in the Journal of Chemical Technology & Biotechnology reported on the synthesis of azo dyes from benzenamine derivatives. The study highlighted how altering substituents on the benzene ring could lead to dyes with improved lightfastness and color intensity, demonstrating the compound's utility in dye chemistry .

Case Study 3: Polymer Development

In a report from Macromolecules, researchers explored the incorporation of benzenamine into polyurethanes to enhance mechanical properties. The findings showed that adding varying amounts of the compound improved tensile strength and thermal stability compared to conventional formulations .

Mechanism of Action

The mechanism by which Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Table 1: Substituent Impact on Properties
Compound Name Substituent Position & Type Key Differences Reference ID
Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, HCl 3-position: Thioether-linked 3-methylphenyl Baseline for comparison -
Benzenamine, 2-methyl-, hydrochloride 2-position: Methyl group Simpler structure; positional isomer
Benzenamine, 3-chloro-, hydrochloride 3-position: Chlorine atom Increased electronegativity; higher lipophilicity
[3-(2-Phenylethoxy)phenyl]amine hydrochloride 3-position: Ether-linked phenethyl Ether vs. thioether; altered polarity

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl in ): Increase acidity of the amine and may reduce solubility in non-polar solvents.
  • Thioether vs.

Amine Functional Group Modifications

Table 2: Amine Group Variations
Compound Name Amine Type Structural Impact Reference ID
Target Compound Primary amine (HCl salt) High reactivity for derivatization -
N-Methylaniline hydrochloride Secondary amine Reduced nucleophilicity; altered pharmacokinetics
3-Methyl-4-(pyrrolidin-1-yl)aniline HCl Cyclic tertiary amine Enhanced steric hindrance; potential CNS activity

Key Observations :

  • Primary Amines : More reactive in coupling reactions (e.g., acylation, sulfonation) compared to secondary/tertiary amines.
  • Salt Forms : Hydrochloride salts improve crystallinity and stability, as seen in ranitidine hydrochloride .

Key Observations :

  • Thioether-Containing Amines : Similar to ranitidine, the target compound’s thioether group may confer affinity for histamine receptors, though this requires validation .

Stability Considerations :

  • Hydrochloride Salts : Generally stable under dry conditions but hygroscopic.
  • Thioether Oxidation : Susceptible to oxidation to sulfoxides/sulfones under strong oxidizing conditions, altering reactivity .

Biological Activity

Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride, also known as a thioether derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a thioether linkage and an aromatic amine group. Understanding its biological activity is essential for exploring its therapeutic potential, particularly in cancer treatment and neuropharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H14ClS\text{C}_{11}\text{H}_{14}\text{ClS}

This structure indicates the presence of a thioether functional group, which is often associated with various biological activities.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of compounds similar to Benzenamine derivatives. For instance, novel derivatives have shown significant radical scavenging abilities using the DPPH assay, surpassing well-known antioxidants such as ascorbic acid . The antioxidant activity is crucial for mitigating oxidative stress-related diseases, including cancer.

Anticancer Activity

The anticancer potential of Benzenamine derivatives has been investigated through in vitro assays. Compounds with similar structures exhibited cytotoxic effects against various cancer cell lines. For example, certain derivatives demonstrated IC50 values that indicate their effectiveness in reducing cell viability in glioblastoma and breast cancer cells . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance anticancer activity .

The mechanisms by which Benzenamine and its derivatives exert their biological effects are multifaceted:

  • Radical Scavenging : The presence of the thiol group is believed to contribute to the radical scavenging ability, which is vital in preventing cellular damage caused by oxidative stress.
  • Enzyme Inhibition : Some studies suggest that thioether compounds may inhibit monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism. This inhibition could have implications for treating neurodegenerative disorders .
  • Kinase Inhibition : Similar compounds have shown potential as kinase inhibitors, targeting pathways involved in cancer progression .

Case Studies

  • Antioxidant Efficacy : A study on thioether derivatives reported that certain compounds exhibited antioxidant activities comparable to vitamin C, indicating their potential use in formulations aimed at reducing oxidative stress .
  • Cytotoxicity Against Cancer Cell Lines : Research demonstrated that specific derivatives of Benzenamine significantly reduced the viability of MDA-MB-231 breast cancer cells by up to 46% at optimal concentrations .
  • MAO Inhibition : Compounds related to Benzenamine have been shown to inhibit MAO-A and MAO-B enzymes effectively, suggesting their role in modulating neurotransmitter levels and potentially treating depression and anxiety disorders .

Data Tables

Activity Type IC50 Value (µM) Reference
Antioxidant (DPPH)35.0
Anticancer (U-87 Cell)23.5
MAO-A Inhibition0.76

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride, and how can purity be optimized?

  • Methodology : Synthesis typically involves thioether formation via nucleophilic substitution between 3-methylbenzenethiol and a chloromethyl-substituted benzamine intermediate. To optimize purity, use column chromatography with a gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (≥98% as per USP standards) . Post-synthesis, recrystallization in ethanol or methanol under inert conditions can enhance crystallinity and remove residual solvents .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodology :

  • Molecular weight and formula : Confirm via high-resolution mass spectrometry (HRMS) or elemental analysis.
  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition points and differential scanning calorimetry (DSC) for melting points .
  • Solubility : Test in polar (e.g., water, DMSO) and non-polar solvents (e.g., chloroform) under controlled pH conditions .

Q. What safety protocols are critical for handling this compound in the lab?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as structural analogs cause inflammation and respiratory irritation .
  • Work in a fume hood to minimize inhalation risks. Store in airtight, light-resistant containers at 2–8°C to prevent degradation .
  • For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose following EPA/TSCA regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles during synthesis?

  • Analytical Approach :

  • Use HPLC-MS to identify byproducts (e.g., unreacted thiols or oxidized derivatives). Compare retention times and mass spectra against USP reference standards .
  • Apply NMR (e.g., ¹H/¹³C) to detect structural anomalies. For example, unexpected peaks at δ 2.3–2.5 ppm may indicate residual methyl groups from incomplete substitution .
  • Quantify impurities via spiking experiments with known standards and validate using ICH Q3A guidelines .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound?

  • Methodology :

  • Synthesize analogs with modifications to the thioether linkage (e.g., replacing 3-methylphenyl with other aryl groups) and compare bioactivity. Use molecular docking to predict binding affinities to target receptors (e.g., G-protein coupled receptors) .
  • Test in vitro cytotoxicity (e.g., IC₅₀ in cancer cell lines) and correlate with substituent hydrophobicity (logP values) .
  • For SAR validation, employ competitive binding assays with radiolabeled ligands or fluorescence polarization .

Q. How can researchers address discrepancies in reported toxicological data for structurally related compounds?

  • Strategy :

  • Conduct comparative in vitro assays (e.g., MTT assays on human keratinocytes) to evaluate acute toxicity. Use positive controls (e.g., benzalkonium chloride) to benchmark results .
  • Analyze species-specific differences using primary hepatocytes from multiple models (rat, human) to assess metabolic stability and metabolite toxicity .
  • Cross-reference findings with databases like NIST Chemistry WebBook for physicochemical property validation .

Q. What advanced techniques are recommended for studying metabolic pathways of this compound?

  • Methodology :

  • Use LC-QTOF-MS to identify phase I/II metabolites in microsomal incubations (human liver microsomes + NADPH). Monitor for sulfoxide formation (common for thioethers) .
  • Apply stable isotope labeling (e.g., ¹³C or deuterium) to track metabolic intermediates in vivo .
  • Validate pathways with knockout cell models (e.g., CYP450-deficient lines) to isolate enzyme-specific contributions .

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